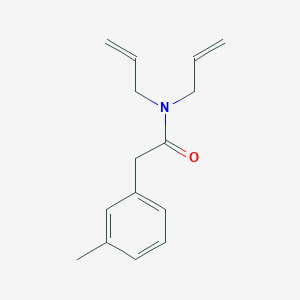![molecular formula C21H24F3N5O B5367518 2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a potent inhibitor of various enzymes and receptors, making it a valuable tool for investigating biochemical and physiological processes.
作用机制
2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. For example, this compound inhibits PDE5, a key enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, this compound increases cGMP levels, which leads to relaxation of smooth muscle and increased blood flow. This compound also inhibits dopamine D2 receptors, which play a key role in the regulation of dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects due to its ability to inhibit various enzymes and receptors. This compound has been shown to increase blood flow, reduce inflammation, and improve cognitive function. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
实验室实验的优点和局限性
The use of 2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine in lab experiments has several advantages. This compound is a potent inhibitor of various enzymes and receptors, making it a valuable tool for investigating biochemical and physiological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments. This compound has a short half-life, which means that it must be administered frequently to maintain its pharmacological effects. This compound is also relatively expensive, which may limit its use in some research settings.
未来方向
There are several future directions for the use of 2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine in scientific research. One potential area of research is the use of this compound as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. This compound has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another potential area of research is the development of new this compound analogs with improved pharmacological properties, such as longer half-lives or increased potency. These analogs could be used to investigate new biochemical and physiological processes and may have potential therapeutic applications.
合成方法
The synthesis of 2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine involves multiple steps, including the reaction of 2,4-dichloropyrimidine with piperidine, followed by the reaction of the resulting compound with 4-(2-trifluoromethylbenzoyl)piperazine. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine has been used extensively in scientific research as a tool to investigate various biochemical and physiological processes. This compound is a potent inhibitor of various enzymes and receptors, including phosphodiesterase 5 (PDE5), phosphodiesterase 10 (PDE10), and dopamine D2 receptors. This compound has been used to study the role of these enzymes and receptors in various diseases, including Parkinson's disease, schizophrenia, and erectile dysfunction.
属性
IUPAC Name |
[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)17-7-3-2-6-16(17)19(30)28-14-12-27(13-15-28)18-8-9-25-20(26-18)29-10-4-1-5-11-29/h2-3,6-9H,1,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASINMSQMHUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)

![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5367484.png)
![1-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5367486.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5367496.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![rel-(4aS,8aR)-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5367511.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)